
1,3,5-Trimethoxyxanthone
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Overview
Description
1,3,5-Trimethoxyxanthone is a natural product found in Haploclathra paniculata with data available.
Scientific Research Applications
Biological Activities
1,3,5-Trimethoxyxanthone exhibits a range of biological activities that make it a valuable compound in research and potential therapeutic applications:
Antioxidant Activity
This compound demonstrates significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. It reduces oxidative damage by neutralizing reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
Anti-inflammatory Effects
Research indicates that this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. It interferes with NF-kB signaling pathways and reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Study | Model | Results |
---|---|---|
LPS-stimulated macrophages | Decreased IL-6 and TNF-alpha levels by 40% | |
Carrageenan-induced paw edema in rats | Reduced edema by 30% compared to control |
Anticancer Properties
The compound has shown promising anticancer activity against various cancer cell lines. Mechanistically, it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: Anticancer Efficacy in Human Cell Lines
A study evaluated the cytotoxic effects on human cancer cell lines (MCF-7 and A549). The findings indicated significant cell death through apoptosis at varying concentrations.
Medicinal Chemistry Applications
This compound is being investigated for its potential therapeutic effects in several areas:
- Antimicrobial Activity : The compound has been studied for its antibacterial and antifungal properties, showing efficacy against various pathogens.
- Anticancer Research : Ongoing studies focus on its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industrial Applications
The chromophoric properties of this compound make it suitable for use in the development of dyes and pigments. Its stability and solubility enhance its utility in various industrial processes.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing or isolating 1,3,5-trimethoxyxanthone from natural sources?
- Methodological Answer : Isolation typically involves ethanolic extraction of plant material (e.g., Halenia corniculata), followed by column chromatography using silica gel and gradient elution with chloroform/methanol. Final purification is achieved via recrystallization in hot ethanol . Solvent selection (e.g., chloroform, DMSO) should align with solubility data (this compound is soluble in polar aprotic solvents) .
Q. How can researchers ensure accurate structural characterization of this compound?
- Methodological Answer : Combine HPLC (>98% purity validation), NMR (¹H/¹³C for methoxy and hydroxyl group confirmation), and high-resolution mass spectrometry (HR-MS) for molecular formula verification. Cross-reference spectral data with published analogs (e.g., 1-hydroxy-2,3,5-trimethoxyxanthone ).
Q. What solvent systems are optimal for in vitro assays involving this compound?
- Methodological Answer : Use DMSO for stock solutions (due to high solubility) and dilute in culture media (<0.1% DMSO to avoid cytotoxicity). For solubility challenges, pre-warm to 37°C and sonicate. Avoid aqueous buffers without surfactants due to limited hydrophilicity .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Store at -20°C in desiccated conditions to prevent degradation. Toxicity data are limited, so adhere to ALARA (As Low As Reasonably Achievable) principles and use fume hoods for powder handling .
Q. How can researchers design dose-response experiments to evaluate bioactivity?
- Methodological Answer : Use the MTT assay for cytotoxicity screening (e.g., A549 lung cancer cells) with a concentration range of 0.01–100 µM. Include positive controls (e.g., doxorubicin) and normalize to solvent-only treatments. Triplicate replicates and ANOVA analysis are essential for robustness .
Advanced Research Questions
Q. How do metabolic pathways of this compound influence its pharmacological activity?
- Methodological Answer : Incubate with rat liver microsomes and analyze metabolites via LC-MSⁿ-IT-TOF. Identify demethylation or hydroxylation products (e.g., 1,5-dihydroxy derivatives) and correlate with activity loss/gain using in vitro bioassays .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Standardize assay conditions (cell lines, serum concentrations, exposure time). Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying methoxy groups) to isolate key pharmacophores. Compare IC₅₀ values under identical experimental setups .
Q. How can target engagement of this compound with NF-κB or COX-2 be experimentally validated?
- Methodological Answer : Use luciferase reporter assays for NF-κB inhibition and COX-2 enzymatic assays. Confirm binding via molecular docking (e.g., AutoDock Vina) and validate with siRNA knockdowns to observe pathway-specific effects .
Q. What considerations are vital for transitioning from in vitro to in vivo models?
- Methodological Answer : Optimize oral bioavailability via pharmacokinetic studies (e.g., plasma half-life in rodents). Use PEGylated nanoparticles or liposomes to enhance solubility. Monitor toxicity through liver/kidney function markers and histopathology .
Q. How does this compound modulate oxidative stress in neurodegenerative models?
- Methodological Answer : Quantify ROS reduction in SH-SY5Y cells using DCFH-DA fluorescence. Pair with Western blotting for Nrf2 and HO-1 expression. Validate in vivo using transgenic C. elegans or murine models of Parkinson’s disease .
Q. What analytical methods detect degradation products during long-term storage?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) and analyze via UPLC-PDA. Identify degradants (e.g., hydrolyzed methoxy groups) and adjust storage to argon-filled vials at -80°C for prolonged integrity .
Q. How can synergistic effects with chemotherapeutic agents be systematically evaluated?
Properties
CAS No. |
6563-50-4 |
---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
1,3,5-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O5/c1-18-9-7-12(20-3)14-13(8-9)21-16-10(15(14)17)5-4-6-11(16)19-2/h4-8H,1-3H3 |
InChI Key |
RZTTWIXYIUTQIT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)OC |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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